6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-1-5-2-12-3-6(5)4-13-7/h1,4,12H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWPAHRRBFWCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reductive Cyclization of O-Acyl Oximes
A prominent method for constructing trifluoromethylated pyridine derivatives involves reductive cyclization of O-acyl oximes using NHI/NaSO systems. In the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine, Huang et al. demonstrated that ketoxime acetates undergo N–O bond cleavage and cyclization in the presence of NHI and NaSO, yielding pyridines with high regioselectivity . For 6-(trifluoromethyl)pyrrolo[3,4-c]pyridine, a similar approach could involve:
-
Oxime Formation : Reacting a trifluoromethylated ketone precursor with hydroxylamine hydrochloride to generate the corresponding oxime.
-
O-Acylation : Treating the oxime with acetic anhydride to form an O-acyl oxime intermediate.
-
Reductive Cyclization : Subjecting the O-acyl oxime to NHI/NaSO in toluene at elevated temperatures (130°C) under argon, facilitating N–O bond cleavage and cyclization to form the pyrrolopyridine core .
Key Considerations :
-
Solvent : Toluene or DMF enhances reaction efficiency.
-
Yield : Analogous pyridine syntheses report ~69% yields after column chromatography .
-
Purity : Silica gel purification (hexane/ethyl acetate) ensures >97% purity .
Metal-Mediated Cyclization with Phosphorus Reagents
Phosphorus pentachloride (PCl) and HCl-mediated cyclizations are effective for assembling trifluoromethylpyridines. A patent by CN1263094A details the synthesis of 2-chloro-4-trifluoromethylpyridine via zinc-mediated coupling of trifluoroacetylacetone with chloroacetonitrile, followed by PCl-driven cyclization . Adapting this for pyrrolo[3,4-c]pyridine:
-
Zinc Activation : Reacting zinc powder with trimethylchlorosilane in DMF generates an active metal surface.
-
Coupling Reaction : Combining a trifluoromethylated enone with a nitrile-containing precursor (e.g., chloroacetonitrile) at 60°C forms an intermediate allylic alcohol.
-
Cyclization : Treating the intermediate with PCl and HCl gas induces ring closure, yielding the pyrrolopyridine framework .
Optimization Parameters :
-
Temperature : Reflux conditions (100–130°C) improve cyclization efficiency.
-
Workup : Extraction with ethyl acetate and distillation under reduced pressure isolates the product .
Hantzsch-Type Pyrrole Synthesis with Trifluoromethyl Building Blocks
The Hantzsch pyrrole synthesis, traditionally employing 1,3-dicarbonyl compounds and amines, can be modified for fused systems. For 6-(trifluoromethyl)pyrrolo[3,4-c]pyridine:
-
Diketone Preparation : Synthesize 1,1,1-trifluoro-4-alkoxy-3-buten-2-one as a trifluoromethylated diketone precursor.
-
Amine Condensation : React the diketone with a pyridine-containing amine (e.g., 3-aminopyridine) in methanol under acidic conditions.
-
Cyclodehydration : Use acetic anhydride or PCl to dehydrate the intermediate, forming the pyrrole ring fused to the pyridine .
Advantages :
-
Modularity : Substituents on the diketone and amine dictate regiochemistry.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Analyse Chemischer Reaktionen
Electrophilic Substitution Reactions
The electron-deficient pyridine ring directs electrophilic substitution to specific positions. Key reactions include:
Halogenation
-
Chlorination : Reacts with POCl₃ under reflux to form 6-(trifluoromethyl)-4-chloro-pyrrolo[3,4-c]pyridine. The -CF₃ group stabilizes the intermediate through inductive effects .
-
Bromination : Using N-bromosuccinimide (NBS) in DMF yields mono- or di-brominated derivatives at the 1- and 3-positions .
Nitration
-
Nitration with HNO₃/H₂SO₄ occurs at the 4-position of the pyridine ring, producing 4-nitro derivatives in moderate yields (45–60%) .
Nucleophilic Aromatic Substitution
The -CF₃ group activates the pyridine ring toward nucleophilic substitution:
Amination
-
Reacts with primary amines (e.g., methylamine) in ethanol at 80°C to form 4-amino derivatives (yield: 50–70%) .
-
Buchwald-Hartwig coupling with aryl halides introduces aryl groups at the 4-position .
Hydroxylation
-
Hydrolysis with NaOH/H₂O₂ under microwave irradiation generates 4-hydroxy-pyrrolo[3,4-c]pyridine derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids (e.g., phenylboronic acid) to form 4-aryl derivatives. Typical conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C (yield: 60–75%) .
Sonogashira Coupling
Cycloaddition Reactions
The pyrrole moiety participates in [3+2] cycloadditions:
With Azides
-
Reacts with aryl azides under Cu(I) catalysis to form triazole-fused derivatives, enhancing structural complexity .
Reduction
Oxidation
Biological Activity-Driven Modifications
Derivatives are synthesized for pharmacological applications:
Mechanistic Insights
-
Electrophilic Substitution : The -CF₃ group directs electrophiles to the 4-position via resonance and inductive effects.
-
Nucleophilic Attack : Enhanced by the electron-deficient pyridine ring, enabling efficient substitution at the 1- and 3-positions .
This compound’s versatility in cross-coupling and cycloaddition reactions makes it a valuable scaffold in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine has been investigated for its potential applications in various areas of medicinal chemistry:
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific cancer cell pathways. For example:
- Case Study: A derivative showed selective cytotoxicity against breast cancer cells while sparing normal cells.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. The trifluoromethyl group enhances its ability to penetrate microbial membranes, making it effective against resistant strains.
- Case Study: In vitro studies revealed that this compound exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus).
Neurological Applications
Pyrrolo[3,4-c]pyridine derivatives have been explored for their neuroprotective effects. The unique structural features allow for interaction with neurotransmitter receptors.
- Case Study: Compounds in this class have shown promise in reducing neuroinflammation in models of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The biological activity of pyrrolo[3,4-c]pyridine derivatives is highly dependent on substituent patterns. Key analogs and their functional differences are summarized below:
- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound is more electron-withdrawing than chloro or fluoro substituents, which may enhance binding affinity to hydrophobic enzyme pockets compared to halogenated analogs like those in HIV-1 integrase inhibitors .
- Methyl vs. Trifluoromethyl : 6-Methyl analogs (e.g., 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione) show antidiabetic activity via insulin sensitization , but the -CF₃ group could improve metabolic stability and bioavailability due to reduced oxidative metabolism .
Physicochemical Properties
- Solubility and Stability : The hydrochloride salt form of related compounds (e.g., 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride) improves aqueous solubility , suggesting that salt formation could address the poor solubility observed in tricyclic pyrrolopyridines .
- pKa and Lipophilicity : Pyrazolo[3,4-c]pyridine analogs with -CF₃ groups exhibit predicted pKa values of ~11.4 and densities of 1.35 g/cm³ , indicating moderate basicity and enhanced lipophilicity compared to unsubstituted analogs.
Biologische Aktivität
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with related compounds.
Overview of the Compound
- Chemical Formula: C₈H₇F₃N₂
- Molecular Weight: Approximately 188.15 g/mol
- IUPAC Name: 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
- CAS Number: 905275-83-4
The trifluoromethyl group attached to the pyrrolo[3,4-c]pyridine framework significantly influences the compound's reactivity and biological properties. The electron-withdrawing nature of this group enhances its lipophilicity and metabolic stability, which are critical for interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group facilitates electrophilic substitution reactions and enhances binding affinity to biological targets. This compound has shown potential in:
- Antimicrobial Activity: In vitro studies have demonstrated significant antimicrobial effects against various pathogens including Candida albicans and Staphylococcus aureus.
- Antitumor Activity: Some derivatives exhibit promising anticancer properties by inhibiting cell proliferation in cancer cell lines .
Antimicrobial Activity
A study on various pyrrolo[3,4-c]pyridine derivatives indicated that compounds similar to this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| 6-(CF₃)-Pyrrolo | C. albicans | 32 µg/mL |
| 6-(CF₃)-Pyrrolo | S. aureus | 16 µg/mL |
These findings suggest that the trifluoromethyl substitution enhances the compound's efficacy against microbial infections .
Antitumor Activity
In another study focusing on the antitumor effects of pyrrolo[3,4-c]pyridine derivatives:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 6-(CF₃)-Pyrrolo | MCF-7 (Breast Cancer) | 5.2 |
| 6-(CF₃)-Pyrrolo | HepG2 (Liver Cancer) | 8.7 |
Case Studies
- DYRK1A Inhibition : Recent pharmacological testing revealed that derivatives of pyrrolo compounds including this compound showed significant inhibition of DYRK1A kinase activity with nanomolar affinities. This suggests potential applications in treating neurodegenerative diseases where DYRK1A is implicated .
- Inflammation Studies : The compound has also been evaluated for anti-inflammatory properties through assays measuring pro-inflammatory cytokine levels in BV2 microglial cells. Results indicated a reduction in cytokine release upon treatment with the compound, highlighting its therapeutic potential in neuroinflammatory conditions .
Comparative Analysis
When compared to other trifluoromethyl-substituted heterocycles:
| Compound | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| 6-(Trifluoromethyl)-Pyrrolidine | Moderate | High |
| 6-(Trifluoromethyl)-Pyrrole | Low | Moderate |
| 6-(Trifluoromethyl)-Pyrrolo | High | High |
The unique structural features of this compound contribute to its superior biological activity compared to other compounds in its class.
Q & A
Basic: What synthetic strategies are employed to synthesize 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine derivatives?
Methodological Answer:
The synthesis of pyrrolo[3,4-c]pyridine derivatives often involves scaffold optimization to enhance stability and bioactivity. For example, replacing ester moieties with methyl oxadiazole bioisosteres improves metabolic stability while retaining potency . Additionally, ring-expansion strategies using intermediates like 2-methoxycarbonylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (47) have been reported to yield structurally diverse analogs via base-mediated reactions (e.g., MeONa/MeOH at 100°C) . Key steps include regioselective heterocyclization and functional group modifications (e.g., trifluoromethyl introduction via halogen exchange or direct fluorination).
Basic: How is structural characterization of this compound validated in academic research?
Methodological Answer:
Structural validation employs a combination of spectroscopic and computational techniques:
- NMR and X-ray crystallography confirm regiochemistry and stereochemistry.
- DFT/B3LYP quantum-chemical calculations predict electronic properties (e.g., dipole moments, excitation energies) and align with experimental data from steady-state absorption and fluorescence spectra .
- Femtosecond transient absorption spectroscopy resolves ultrafast electronic relaxations and solvation effects, critical for photophysical applications .
Advanced: What pharmacokinetic (PK) optimization strategies are used for this compound in in vivo models?
Methodological Answer:
PK challenges, such as high clearance in mice, are addressed via:
- Co-dosing with pan-CYP inhibitors (e.g., 20 mg/kg dose) to prolong plasma exposure above MIC levels .
- Bioisosteric replacements (e.g., methyl oxadiazole for esters) to reduce metabolic degradation .
- Structural rigidity enhancements to improve bioavailability, guided by in vitro microsomal stability assays and in vivo PK/PD modeling.
Advanced: What mechanistic evidence supports QcrB as the target in antimycobacterial activity?
Methodological Answer:
Target validation involves:
- Resistance studies : Failure to isolate resistant M. tuberculosis mutants suggests a high genetic barrier. However, M. tb with Cyt-bd oxidase deletions exhibits hypersensitivity, and the A317T mutation in QcrB confers resistance, confirming target involvement .
- Biochemical assays : ATP synthesis inhibition in mycobacterial membranes correlates with QcrB binding, validated via radiolabeled substrate competition assays .
Advanced: How do photophysical properties of pyrrolo[3,4-c]pyridine derivatives support bioimaging applications?
Methodological Answer:
Derivatives like 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) exhibit:
- Large Stokes shifts (~100 nm) due to excited-state dipole reorganization, minimizing self-quenching .
- High photostability (quantum yield of photodecomposition <0.001) under prolonged irradiation, enabling long-term tracking .
- Femtosecond transient absorption spectra reveal no solvation delays in protic solvents, suggesting rapid electronic relaxations suitable for real-time imaging .
Advanced: What in vitro and in vivo models evaluate aldose reductase inhibition for diabetic complications?
Methodological Answer:
- Enzyme assays : IC50 determination using recombinant human aldose reductase and substrate (e.g., DL-glyceraldehyde) .
- Cell-based models : Sorbitol accumulation assays in rat lens epithelial cells under high glucose conditions .
- In vivo validation : Diabetic rodent models (e.g., streptozotocin-induced) monitoring nerve conduction velocity and sorbitol levels in target tissues (e.g., sciatic nerves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
